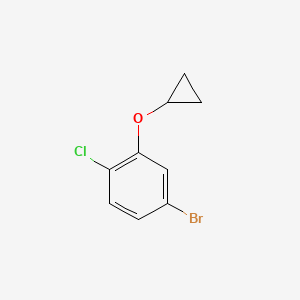

4-Bromo-1-chloro-2-cyclopropoxybenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-chloro-2-cyclopropyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKRIHVMCHWRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Halogenated Cyclopropoxybenzenes in Advanced Organic Chemistry Research

Evolution of Aromatic Ether Synthesis Methodologies in Contemporary Organic Chemistry

The formation of the aryl ether bond is a cornerstone of organic synthesis. Historically, the Ullmann condensation, a copper-catalyzed reaction, was the primary method for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst at high temperatures. wikipedia.orgnih.gov While foundational, traditional Ullmann-type reactions often suffer from drawbacks such as harsh reaction conditions (frequently requiring temperatures above 200°C), the need for stoichiometric amounts of copper, and a limited substrate scope. wikipedia.orgnih.gov

The late 20th and early 21st centuries witnessed a revolution in cross-coupling chemistry, leading to the development of more efficient and milder methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation and stands as a powerful alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org This methodology allows for the coupling of aryl halides or triflates with alcohols under significantly milder conditions. organic-chemistry.orgyoutube.com The use of specialized, bulky, and electron-rich phosphine (B1218219) ligands is crucial to the success of these reactions, enabling a broader functional group tolerance and expanding the repertoire of possible C-O bond formations. wikipedia.orgyoutube.com For a molecule like 4-Bromo-1-chloro-2-cyclopropoxybenzene, its synthesis would likely involve the coupling of a dihalophenol precursor with a suitable cyclopropyl-containing reagent via one of these advanced methods.

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) |

| Reaction Conditions | High temperatures (>200°C), polar solvents wikipedia.org | Mild temperatures (often room temp. to 100°C) organic-chemistry.org |

| Substrate Scope | Often limited to activated aryl halides wikipedia.org | Broad, including unactivated aryl chlorides numberanalytics.com |

| Functional Group Tolerance | Moderate | High wikipedia.org |

Significance of Haloaromatic Building Blocks in Complex Molecule Synthesis

Haloaromatic compounds are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. numberanalytics.com These reactions, which include the Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. numberanalytics.comwikipedia.org The identity of the halogen atom on the aromatic ring plays a critical role in its reactivity.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This predictable trend is a powerful tool for synthetic chemists. In the case of this compound, the presence of both a bromine and a chlorine atom on the same aromatic ring allows for selective, sequential functionalization. The carbon-bromine bond is significantly more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under conditions where the carbon-chlorine bond remains intact. nih.gov This differential reactivity allows for a two-step synthetic sequence: first, a cross-coupling reaction at the bromo position, followed by a second, typically more forcing, cross-coupling reaction at the chloro position. This strategic approach provides a pathway to complex, multi-substituted aromatic compounds from a single, versatile precursor.

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Application |

|---|---|---|

| Ar-I | Highest | Mild reaction conditions, high efficiency. |

| Ar-Br | High | Widely used, good balance of reactivity and stability. |

| Ar-Cl | Moderate | Requires specialized ligands and/or harsher conditions. numberanalytics.com |

| Ar-F | Lowest | Generally unreactive in standard cross-coupling. |

The Cyclopropyl (B3062369) Moiety in Molecular Design: Synthetic Challenges and Opportunities

The cyclopropyl group is far more than a simple three-carbon cycloalkane; it is a unique structural motif with distinct electronic and steric properties that are highly valued in medicinal chemistry and molecular design. scientificupdate.com The C-C bonds within the cyclopropane (B1198618) ring have significant π-character, and its C-H bonds are shorter and stronger than those in other alkanes. nih.govresearchgate.net These features contribute to the ring's conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation. nih.gov

In drug discovery, the incorporation of a cyclopropyl moiety is a common strategy to address various challenges. researchgate.net It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding potency by providing a rigid scaffold, and reduce off-target effects. scientificupdate.comnih.govresearchgate.net The cyclopropyl ring is often used as a bioisostere for other groups, such as alkenes or gem-dimethyl groups, offering a similar spatial arrangement but with different electronic properties. scientificupdate.com

However, the synthesis of molecules containing this strained ring system presents challenges. The inherent ring strain can make the cyclopropyl group susceptible to ring-opening reactions under certain acidic, basic, or reductive conditions. researchgate.net Despite this, numerous synthetic methods have been developed for the construction and introduction of the cyclopropyl group, including the Simmons-Smith reaction, catalytic cyclopropanation of alkenes, and the use of readily available building blocks like cyclopropylamine (B47189) or cyclopropylmagnesium bromide. thieme-connect.com The successful incorporation and preservation of this moiety, as seen in this compound, highlights the advanced state of modern synthetic techniques. researchgate.net

Synthetic Methodologies for 4 Bromo 1 Chloro 2 Cyclopropoxybenzene

Strategic Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in This process involves breaking bonds—an operation known as a disconnection—which corresponds to the reverse of a known chemical reaction. lkouniv.ac.inwordpress.com

The most logical disconnection for an ether is the carbon-oxygen (C–O) bond, as this corresponds to well-established ether synthesis reactions. lkouniv.ac.inslideshare.net For 4-Bromo-1-chloro-2-cyclopropoxybenzene, there are two potential C–O disconnections for the aryl cyclopropyl (B3062369) ether moiety.

Route A: Disconnection of the bond between the aromatic ring carbon and the ether oxygen. This is the most common and strategically sound approach for aryl ethers. This disconnection leads to a phenoxide anion synthon and a cyclopropyl cation synthon. The corresponding real-world reagents, or synthetic equivalents, are 4-bromo-1-chloro-2-phenol and a cyclopropyl halide (e.g., cyclopropyl bromide). This pathway aligns with the mechanism of the Williamson ether synthesis.

Route B: Disconnection of the bond between the cyclopropyl carbon and the ether oxygen. This approach suggests a cyclopropoxide anion and a halogenated aromatic cation as synthons. The synthetic equivalents would be cyclopropanol (B106826) and 1,4-dibromo-2-chlorobenzene (B1299774) (or a similar dihaloaromatic). However, this route is generally not viable for nucleophilic substitution reactions. Aryl halides are highly unreactive toward standard SN2 reactions because the carbon-halogen bond is strengthened by the sp² hybridization of the carbon and resonance effects within the aromatic ring. masterorganicchemistry.comlibretexts.org

Therefore, Route A represents the most feasible retrosynthetic pathway for the synthesis of the target molecule.

The successful synthesis via Route A is contingent upon the availability of the precursor, 4-bromo-1-chloro-2-phenol. The synthesis of this ortho-disubstituted halogenated phenol (B47542) requires careful consideration of directing effects in electrophilic aromatic substitution. The hydroxyl (-OH), chloro (-Cl), and bromo (-Br) groups are all ortho-, para-directors. masterorganicchemistry.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

A plausible synthetic strategy for 4-bromo-1-chloro-2-phenol would start from a commercially available substituted phenol or benzene (B151609) derivative. For instance, one could begin with 2-chlorophenol (B165306). The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. Bromination of 2-chlorophenol would be expected to yield a mixture of products, with substitution occurring at the positions activated by the hydroxyl group. Strategic blocking or sequential halogenation steps may be required to achieve the desired 1,2,4-substitution pattern.

Synthesis of Key Precursors for this compound

The synthesis of this compound would logically proceed through the etherification of a substituted bromochlorophenol with a cyclopropyl derivative. This approach necessitates the prior synthesis of these key precursors.

The synthesis of a specifically substituted bromochlorophenol, such as 4-bromo-2-chlorophenol (B165030) or a related isomer, serves as a critical step. The synthesis of such compounds often starts from commercially available, less substituted phenols. For instance, a synthetic route could commence with a bromophenol, which is then subjected to further functionalization.

A representative synthesis could involve the following steps:

Protection of the hydroxyl group: The phenolic hydroxyl group is often protected to prevent unwanted side reactions during subsequent synthetic steps. Acetylation is a common protection strategy.

Halogenation: The protected phenol can then be halogenated at a specific position. The directing effects of the existing substituents guide the regioselectivity of this step.

Deprotection: Removal of the protecting group reveals the desired substituted bromochlorophenol.

An example of synthesizing a substituted bromophenol derivative is the preparation of 1-(5-bromo-2-hydroxyphenyl)ethanone from 4-bromophenol. derpharmachemica.com This involves an initial acetylation of 4-bromophenol, followed by a Fries rearrangement to introduce an acetyl group, which can then be further manipulated. While not directly yielding a bromochlorophenol, this illustrates the general principle of building up complexity on a phenol scaffold.

The cyclopropoxy group is introduced via a reaction involving a cyclopropyl alcohol derivative. There are numerous methods for the synthesis of cyclopropanols and their derivatives. rsc.org

Some established methods include:

Kulinkovich Reaction: This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst to form a 1-substituted cyclopropanol. organic-chemistry.org This method is particularly useful for generating cyclopropanol rings from readily available esters.

From α-chloroaldehydes: The reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes can produce trans-2-substituted cyclopropanols with high diastereoselectivity. organic-chemistry.org

From Cyclopropyl Ketones: Enantiomerically pure cyclopropanols can be prepared through the Baeyer-Villiger oxidation of cyclopropyl ketones. rsc.org This method preserves the stereochemistry of the starting ketone.

From Esters and Lactones: The Kulinkovich reaction can also be applied to lactones or protected hydroxy esters to yield cyclopropyl diols. organic-chemistry.org

The choice of method for preparing the cyclopropyl alcohol derivative would depend on the desired substitution pattern and stereochemistry of the cyclopropyl ring.

Table 2: Methods for the Preparation of Cyclopropyl Alcohol Derivatives

| Method | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| Kulinkovich Reaction | Ester | 1-Substituted Cyclopropanol | Titanium(IV) isopropoxide catalyst | organic-chemistry.org |

| Reaction with Bimetallic Reagent | α-Chloroaldehyde | trans-2-Substituted Cyclopropanol | High diastereoselectivity | organic-chemistry.org |

| Baeyer-Villiger Oxidation | Cyclopropyl Ketone | Cyclopropanol | Retention of configuration | rsc.org |

| Kulinkovich Reaction on Lactones | Lactone | Cyclopropyl Diol | Adaptable to cyclic esters | organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 1 Chloro 2 Cyclopropoxybenzene

Electrophilic Aromatic Substitution Studies on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. libretexts.orgmasterorganicchemistry.com The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmsu.edu The rate and regioselectivity of this substitution are significantly influenced by the electronic properties of the substituents already present on the ring.

Directing Effects of Halogen and Cyclopropoxy Substituents

The directing effects of the bromo, chloro, and cyclopropoxy groups on electrophilic aromatic substitution are a result of the balance between inductive and resonance effects.

Halogen Substituents (Bromo and Chloro): Halogens are electronegative atoms that withdraw electron density from the benzene ring through the inductive effect (-I). This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). This resonance effect increases the electron density at the ortho and para positions. Because the inductive effect of halogens is generally stronger than their resonance effect, they are considered deactivating groups. Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions. Therefore, both the bromo and chloro substituents are classified as ortho, para-directors. libretexts.orglibretexts.org

The interplay of these directing effects is summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| Bromo (-Br) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |

| Chloro (-Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |

| Cyclopropoxy (-O-c-C3H5) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | ortho, para |

Regioselectivity and Reaction Pathways

In 4-bromo-1-chloro-2-cyclopropoxybenzene, the positions for electrophilic attack are determined by the cumulative directing effects of the three substituents. The cyclopropoxy group is the most powerful activating group, and therefore, its directing effect will be dominant in determining the position of substitution.

The cyclopropoxy group at position 2 directs incoming electrophiles to its ortho positions (positions 1 and 3) and its para position (position 5).

Position 1 is already substituted with a chloro group.

Position 3 is a potential site for substitution.

Position 5 is another potential site for substitution.

The chloro group at position 1 directs to its ortho (position 2 and 6) and para (position 4) positions.

Positions 2 and 4 are already substituted.

Position 6 is a potential site for substitution.

The bromo group at position 4 directs to its ortho (positions 3 and 5) and para (position 1) positions.

Position 1 is already substituted.

Positions 3 and 5 are potential sites for substitution.

Considering the synergistic directing effects, the most likely positions for electrophilic attack are positions 3 and 5, as they are activated by both the powerful cyclopropoxy group and the bromo group. Position 6 is only activated by the chloro group and is sterically hindered by the adjacent chloro and bromo groups. Between positions 3 and 5, position 5 is generally favored due to reduced steric hindrance from the adjacent cyclopropoxy group compared to position 3 which is ortho to the bulky cyclopropoxy group.

Therefore, the predicted major product of electrophilic aromatic substitution on this compound would be the result of substitution at the 5-position.

A generalized reaction pathway for electrophilic aromatic substitution is a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The first step, which is rate-determining, is the attack of the electrophile on the aromatic ring. msu.edu The second step is the rapid removal of a proton from the arenium ion to restore the aromaticity of the ring. libretexts.org

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comlibretexts.org This reaction is generally less common than electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

Halogen Exchange Reactions on the Benzene Ring

Halogen exchange reactions, often referred to as aromatic Finkelstein reactions, involve the replacement of one halogen atom on an aromatic ring with another. nih.gov These reactions are typically challenging for aryl halides unless the ring is activated by electron-withdrawing groups. frontiersin.org The reaction of an aryl chloride or bromide with an iodide salt, for instance, is an equilibrium process that can be driven forward by using a catalyst, such as copper(I) iodide, in combination with a suitable ligand. nih.govfrontiersin.org

For this compound, a halogen exchange reaction would involve the substitution of either the bromo or chloro group with another halogen, such as iodo or fluoro. Given the relative bond strengths (C-Cl > C-Br), the bromo group would be the more likely leaving group in a nucleophilic aromatic substitution scenario. However, without significant activation from electron-withdrawing groups, this reaction would likely require harsh conditions or specialized metal catalysis.

Influence of Electron-Withdrawing Groups on Substitution Rates

The rate of nucleophilic aromatic substitution is highly dependent on the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring. libretexts.org EWGs, such as nitro (-NO2) or cyano (-CN) groups, activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org This stabilization is most effective when the EWGs are located ortho or para to the leaving group. libretexts.org

In the case of this compound, the substituents present (bromo, chloro, and cyclopropoxy) are not strong electron-withdrawing groups in the context of activating the ring for nucleophilic aromatic substitution. The halogens are weakly deactivating, and the cyclopropoxy group is activating towards electrophilic attack, meaning it is deactivating for nucleophilic attack. Therefore, this compound would be expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. To enhance its reactivity, the introduction of a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to one of the halogens would be necessary.

The following table illustrates the expected relative rates of nucleophilic aromatic substitution based on the presence of an activating group.

| Compound | Activating Group | Position of Activating Group | Expected Relative Rate of Nucleophilic Substitution |

| This compound | None | - | Very Low |

| 1-Bromo-4-chloro-5-nitro-2-cyclopropoxybenzene | -NO2 | ortho to Bromo, meta to Chloro | Moderate |

| 4-Bromo-1-chloro-3-nitro-2-cyclopropoxybenzene | -NO2 | ortho to Chloro, meta to Bromo | Moderate |

| 4-Bromo-1-chloro-6-nitro-2-cyclopropoxybenzene | -NO2 | para to Chloro, meta to Bromo | High |

Ether Cleavage Reactions of the Cyclopropoxy Moiety

Ethers are generally stable compounds, but they can be cleaved under acidic conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orgmasterorganicchemistry.com The cleavage of the cyclopropoxy ether in this compound would involve the breaking of one of the carbon-oxygen bonds.

The mechanism of acid-catalyzed ether cleavage begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the conjugate base of the acid (e.g., Br- or I-). libretexts.org The cleavage can proceed through either an SN1 or SN2 mechanism, depending on the nature of the groups attached to the oxygen. wikipedia.org

In the case of an aryl alkyl ether like this compound, the cleavage will occur at the alkyl-oxygen bond. This is because the bond between the aromatic ring and the oxygen is stronger due to the sp2 hybridization of the carbon, and the formation of a phenyl cation is highly unfavorable. Therefore, the nucleophile will attack the cyclopropyl (B3062369) carbon.

The reaction would proceed as follows:

Protonation of the cyclopropoxy oxygen by HBr or HI.

Nucleophilic attack by the halide ion (Br- or I-) on one of the methylene (B1212753) carbons of the cyclopropyl ring. This is likely to proceed via an SN2 mechanism, leading to the opening of the cyclopropane (B1198618) ring to form a halogenated propyl chain, or potentially substitution to form a cyclopropyl halide and the corresponding phenol (B47542). However, due to the strain in the cyclopropyl ring, ring-opening is a very plausible pathway. A more direct cleavage would yield 4-bromo-1-chloro-2-phenol and a cyclopropyl halide.

The expected products of the acid-catalyzed cleavage of this compound are 4-bromo-1-chloro-2-phenol and a cyclopropyl halide (e.g., cyclopropyl bromide if HBr is used).

Acid-Catalyzed Cleavage Mechanisms

The cleavage of the ether bond in this compound under acidic conditions is a characteristic reaction of aryl alkyl ethers. The process is initiated by the protonation of the ether oxygen atom by a strong acid, such as hydroiodic (HI) or hydrobromic (HBr) acid. masterorganicchemistry.comwikipedia.org This initial step is crucial as it transforms the cyclopropoxy group into a better leaving group (a cyclopropanol). masterorganicchemistry.com

Following protonation, the reaction proceeds via a nucleophilic substitution pathway. pressbooks.pub Given the structure of this compound, where the oxygen is bonded to an aromatic ring and a cyclopropyl group, the cleavage will selectively occur at the cyclopropyl-oxygen bond. This is because the aryl-oxygen bond is significantly stronger and the phenyl cation is highly unstable, making nucleophilic attack on the aromatic carbon unfavorable. libretexts.org

The subsequent step involves the attack by a halide ion (e.g., I⁻ or Br⁻) on the carbon atom of the cyclopropyl group. This can occur through either an SN1 or SN2 mechanism.

SN2 Mechanism: The halide nucleophile directly attacks the carbon of the protonated ether, displacing the 4-bromo-1-chloro-2-phenol group in a single, concerted step. This is more likely if the carbon is not sterically hindered.

SN1 Mechanism: This pathway would involve the formation of a cyclopropyl carbocation intermediate after the departure of the phenol. While cyclopropyl cations are generally unstable, this mechanism can be favored under conditions that stabilize carbocations.

Alternative Methods for C-O Bond Scission

Beyond acid-catalyzed reactions, other reagents can effectively cleave the C-O bond of aryl ethers like this compound.

One of the most effective reagents for cleaving aryl ethers is the strong Lewis acid, boron tribromide (BBr₃). The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, which strongly activates the C-O bond towards cleavage. Subsequent steps lead to the formation of a bromoborane (B216815) intermediate, which upon workup (typically with water) yields the corresponding phenol and cyclopropyl bromide.

Strongly basic agents, such as organolithium compounds (e.g., n-butyllithium), can also induce ether cleavage, particularly in cyclic ethers. wikipedia.org For acyclic ethers, this method is less common but can proceed via deprotonation at the α-position to the oxygen, followed by elimination.

Recent research has also explored novel reagents for C-O bond cleavage. For instance, an isolable three-coordinate dialkylsilanone has been shown to react with ethers, resulting in the cleavage of C–O bonds under specific conditions. rsc.org These alternative methods provide pathways for ether cleavage under non-acidic conditions, which can be advantageous when acid-sensitive functional groups are present in the molecule.

Reactions Involving the Cyclopropane Ring

Ring-Opening Reactions and Rearrangements

The cyclopropane ring in this compound is susceptible to various ring-opening reactions due to its inherent ring strain. These transformations are valuable in organic synthesis as they allow for the formation of more complex acyclic structures.

Electrophilic ring-opening is a common reaction pathway. The interaction of an electrophile (E⁺) with the cyclopropane ring leads to the cleavage of a C-C bond and the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile (Nu⁻). The regioselectivity of the ring opening can be influenced by the substituents on both the cyclopropane and the aromatic ring.

Lewis acids can also promote the ring-opening of cyclopropanes, often leading to rearrangements or reactions with nucleophiles. researchgate.net For instance, in the presence of a Lewis acid, the cyclopropane ring can undergo cleavage to form a zwitterionic intermediate that can then participate in subsequent cyclizations or additions. acs.org Similarly, Brønsted acids can catalyze the hydroarylation of cyclopropanes, although this typically requires substrates with specific activating groups. researchgate.net

Furthermore, radical-mediated ring-opening provides another avenue for functionalization. These reactions often proceed via a radical addition to the cyclopropane ring, followed by homolytic cleavage of a C-C bond to generate a distonic radical cation, which can then undergo further reactions. nih.gov

Strain-Release Driven Transformations

The significant strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) is a powerful driving force for a variety of chemical transformations. nih.gov This inherent energy means that reactions leading to the opening of the three-membered ring are often thermodynamically favorable. The reactivity of the cyclopropane moiety is influenced by its substituents, and it can be triggered by electrophiles, nucleophiles, radical species, and transition metals.

Strain-release can be harnessed to drive complex molecular rearrangements and construct diverse chemical scaffolds. nih.gov For example, photoredox catalysis has emerged as a powerful tool for initiating strain-release-driven reactions. Under visible light irradiation, a photocatalyst can facilitate single-electron transfer to or from the aryl cyclopropane, leading to a radical ion intermediate that readily undergoes ring-opening. This strategy has been used to achieve various 1,3-difunctionalizations of aryl cyclopropanes. researchgate.net

The concept of strain-release is not limited to simple ring-opening but is also the basis for more complex cascade reactions. These cascades can involve a sequence of ring-opening and cyclization events to rapidly build molecular complexity from relatively simple cyclopropane-containing starting materials. rsc.org

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Sites

Suzuki-Miyaura Coupling Investigations

The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring of this compound makes it an excellent substrate for regioselective metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org

In dihalogenated aromatic compounds, the selectivity of the Suzuki-Miyaura coupling is primarily dictated by the different reactivities of the carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step, and its rate generally follows the trend C-I > C-Br > C-OTf > C-Cl. libretexts.org

For this compound, this reactivity difference allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the mono-arylated product, where the bromine atom is replaced by the organic group from the boronic acid or ester.

Table 1: Factors Influencing Regioselectivity in Suzuki-Miyaura Coupling of Dihaloarenes This table presents generalized data based on established principles of Suzuki-Miyaura cross-coupling reactions.

| Factor | Influence on Selectivity (C-Br vs. C-Cl) | Rationale |

|---|---|---|

| Halogen Type | Primary determinant | C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a faster rate of oxidative addition with Pd(0). nih.gov |

| Catalyst/Ligand | Can fine-tune selectivity | Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can enhance the reactivity of the palladium catalyst, sometimes enabling the coupling of less reactive C-Cl bonds, but selectivity for C-Br is generally maintained under standard conditions. nih.govacs.org |

| Reaction Temperature | Can affect selectivity | Higher temperatures can sometimes promote the coupling of the less reactive C-Cl bond, potentially leading to di-substituted products if not carefully controlled. |

| Electronic Effects | Can have a secondary influence | The electronic nature of other substituents on the aromatic ring can subtly influence the reactivity of the C-X bonds, but the inherent reactivity difference between Br and Cl is dominant. yonedalabs.com |

This inherent selectivity is highly valuable for synthetic chemistry, as the remaining chlorine atom can be used for a subsequent, different cross-coupling reaction, allowing for the stepwise and controlled synthesis of complex, multi-substituted aromatic compounds.

Buchwald-Hartwig Amination Potentials

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

For this compound, the Buchwald-Hartwig amination is anticipated to occur exclusively at the carbon-bromine bond. The electron-donating nature of the ortho-cyclopropoxy group may slightly increase the electron density on the aromatic ring, potentially slowing the rate of oxidative addition compared to electron-deficient systems. However, modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, are highly efficient for coupling a wide range of electron-rich and electron-neutral aryl bromides. organic-chemistry.org

A variety of primary and secondary amines, including alkylamines, anilines, and cyclic amines like morpholine (B109124) or piperidine, would be suitable coupling partners. The choice of catalyst system (palladium precursor and ligand) and base (typically a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide) would be crucial for achieving high yields. libretexts.org

Table 1: Projected Buchwald-Hartwig Amination Reactions of this compound The following table outlines hypothetical reaction conditions and expected products based on established methodologies for similar aryl bromides. Specific yields would require experimental validation.

| Amine Partner | Palladium Precursor | Ligand | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | N-(4-chloro-2-cyclopropoxyphenyl)aniline |

| Morpholine | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 4-(4-chloro-2-cyclopropoxyphenyl)morpholine |

| n-Butylamine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | N-(4-chloro-2-cyclopropoxyphenyl)butan-1-amine |

| Benzylamine | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | N-benzyl-4-chloro-2-cyclopropoxy-aniline |

Sonogashira and Heck Coupling Reactivity

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a copper(I) co-catalyst. organic-chemistry.org The mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle, which generates a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center.

The reactivity of this compound in the Sonogashira coupling is expected to mirror its selectivity in the Buchwald-Hartwig amination, with the reaction occurring at the C-Br bond. Standard Sonogashira conditions, employing a catalyst system like PdCl₂(PPh₃)₂/CuI and an amine base such as triethylamine (B128534) (which also serves as the solvent), should effectively promote the coupling with various terminal alkynes. The reaction is generally robust and tolerant of a wide range of functional groups.

Table 2: Projected Sonogashira Coupling Reactions of this compound The following table outlines hypothetical reaction conditions and expected products based on established methodologies.

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 1-chloro-2-cyclopropoxy-4-(phenylethynyl)benzene |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | ( (4-chloro-2-cyclopropoxyphenyl)ethynyl)trimethylsilane |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 1-(hex-1-yn-1-yl)-4-chloro-2-cyclopropoxybenzene |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 3-(4-chloro-2-cyclopropoxyphenyl)prop-2-yn-1-ol |

Heck Coupling

The Mizoroki-Heck reaction, or Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.commdpi.com The mechanism includes oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and form a palladium-hydride species, which is converted back to Pd(0) by a base. nih.gov

For this compound, the Heck reaction should proceed selectively at the C-Br position. Electron-rich aryl bromides are generally suitable substrates for the Heck reaction. Coupling with activated alkenes like acrylates or styrene (B11656) is expected to be efficient. The choice of catalyst, base (e.g., K₂CO₃, Et₃N), and solvent (e.g., DMF, DMA) would be critical in optimizing the reaction. mdpi.com

Table 3: Projected Heck Coupling Reactions of this compound The following table outlines hypothetical reaction conditions and expected products based on established methodologies.

| Alkene Partner | Palladium Catalyst | Base | Solvent | Expected Product (Major Isomer) |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | (E)-1-(4-chloro-2-cyclopropoxystyryl)benzene |

| n-Butyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | (E)-butyl 3-(4-chloro-2-cyclopropoxyphenyl)acrylate |

| Acrylonitrile | Pd(PPh₃)₄ | NaOAc | DMA | (E)-3-(4-chloro-2-cyclopropoxyphenyl)acrylonitrile |

| 1-Octene | PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane | (E)-1-(oct-1-en-1-yl)-4-chloro-2-cyclopropoxybenzene |

Spectroscopic and Analytical Data for this compound Not Publicly Available

A comprehensive review of scientific literature and spectral databases has revealed a lack of publicly available experimental data for the detailed spectroscopic characterization of the chemical compound this compound. While the compound is listed in chemical supplier catalogs with the CAS Number 1201196-54-4, peer-reviewed studies detailing its synthesis and subsequent analysis via Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) could not be located.

Consequently, the specific assignments for Proton (¹H) and Carbon-13 (¹³C) NMR, including chemical shifts and coupling constants, are not documented in accessible research. Furthermore, there is no available information on the use of two-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this particular molecule.

Similarly, mass spectrometry data, which would provide insight into the molecular ion and fragmentation patterns, is not present in the public domain. This includes high-resolution mass spectrometry (HRMS) data for exact mass determination and studies on its fragmentation pathways.

Due to the absence of this foundational empirical data, a detailed and scientifically accurate article on the spectroscopic characterization of this compound, as per the requested outline, cannot be generated. The creation of such an article would require speculation or the use of data from analogous but distinct compounds, which would not adhere to the principles of scientific accuracy.

Spectroscopic Characterization Methodologies and Advanced Analysis

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. orgchemboulder.comlibretexts.org For 4-Bromo-1-chloro-2-cyclopropoxybenzene, the spectra are expected to be complex, showing characteristic bands from the aromatic ring, the ether linkage, and the cyclopropyl (B3062369) moiety.

Vibrational Band Assignments for Functional Groups (Aromatic, Ether, Cyclopropyl)

The vibrational spectrum of this compound can be dissected by assigning spectral bands to the vibrations of its constituent functional groups. These assignments are based on established frequency ranges for similar chemical structures.

Aromatic Group: The 1,2,4-trisubstituted benzene (B151609) ring gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. pressbooks.publibretexts.org Carbon-carbon stretching vibrations within the aromatic ring typically appear as a set of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. pressbooks.publibretexts.org The substitution pattern on the benzene ring is often revealed by strong C-H out-of-plane (oop) bending bands in the fingerprint region (below 1000 cm⁻¹). For a 1,2,4-trisubstituted ring, characteristic absorptions are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ regions. openstax.org Furthermore, the carbon-halogen bonds produce stretching vibrations at lower frequencies, with the C-Cl stretch appearing between 850-550 cm⁻¹ and the C-Br stretch between 690-515 cm⁻¹. libretexts.org

Ether Group: The cyclopropoxy group attached to the benzene ring forms an aryl ether linkage. This is characterized by two C-O stretching bands. The asymmetric C-O-C stretching vibration is expected to produce a strong band around 1250 cm⁻¹. The symmetric stretching vibration is typically found at a lower frequency, in the range of 1040-1000 cm⁻¹.

Cyclopropyl Group: The strained cyclopropyl ring has its own set of characteristic vibrations. The C-H stretching vibrations of the CH₂ groups in the ring are found at frequencies slightly higher than those in alkanes, typically in the 3080-3040 cm⁻¹ range, which may overlap with the aromatic C-H stretching bands. The deformation (scissoring) of these CH₂ groups gives rise to absorptions between 1480-1440 cm⁻¹. A characteristic ring "breathing" or skeletal vibration is also expected around 1020 cm⁻¹.

The following table summarizes the predicted vibrational band assignments for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic/Cyclopropyl | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic | C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

| Cyclopropyl | CH₂ Deformation | 1480 - 1440 | Medium |

| Aryl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Aryl Ether/Cyclopropyl | Symmetric C-O-C / Ring Skeletal Stretch | 1040 - 1000 | Medium-Strong |

| Aromatic | C-H Out-of-Plane Bend (1,2,4-Trisubstituted) | 870 - 800 | Strong |

| Aromatic | C-Cl Stretch | 850 - 550 | Strong |

| Aromatic | C-Br Stretch | 690 - 515 | Strong |

Conformational Analysis via Vibrational Spectroscopy

For molecules with rotational freedom, vibrational spectroscopy can be employed to study the equilibrium between different conformers. In this compound, rotation around the C(aryl)-O bond can lead to different spatial orientations of the cyclopropyl ring relative to the plane of the benzene ring. These different orientations constitute distinct conformers.

While no specific conformational studies on this compound are available, the methodology would involve analyzing its vibrational spectra under varying conditions, such as temperature or in different solvents. Changes in the relative intensities of certain bands with temperature can indicate the presence of multiple conformers with different energies. The appearance of new bands or splitting of existing bands at low temperatures can also signify the "freezing out" of a specific conformer. Theoretical calculations using methods like Density Functional Theory (DFT) would be essential to predict the vibrational spectra of each stable conformer and aid in the interpretation of experimental results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

A search of crystallographic databases did not yield a solved crystal structure for this compound. However, analysis of structurally related compounds, such as other substituted bromo-chloro-benzenes, provides a template for what such a structure would reveal. A crystallographic analysis would confirm the planarity of the benzene ring and provide the exact bond lengths for the C-Br, C-Cl, and C-O bonds. It would also determine the torsion angle between the plane of the benzene ring and the cyclopropoxy group, which is a key conformational parameter. Additionally, the analysis would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding (Br···Cl, Br···Br) or C-H···π interactions, which influence the material's bulk properties.

The table below illustrates the type of structural parameters that would be obtained from an X-ray crystallographic study, with expected values based on standard bond lengths.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C(aryl)-O | ~1.36 Å |

| Bond Length | O-C(cyclopropyl) | ~1.42 Å |

| Bond Angle | C-C(aryl)-O | ~120° |

| Bond Angle | C(aryl)-O-C(cyclopropyl) | ~118° |

| Torsion Angle | C-C-O-C | Variable (Defines Conformation) |

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would become indispensable if chiral derivatives of this compound were to be synthesized and explored.

Chirality could be introduced into the molecule in several ways, for example, by adding a chiral substituent to the cyclopropyl ring. If such a chiral derivative were created, chiroptical spectroscopy would be the primary method for determining its absolute configuration (the actual three-dimensional arrangement of its atoms). This is typically achieved by comparing the experimentally measured ECD or VCD spectrum with spectra predicted for different stereoisomers using quantum chemical calculations. The sign and intensity of the observed Cotton effects in the spectra are highly sensitive to the molecule's stereochemistry, providing a definitive assignment of its structure. Therefore, while not applicable to the parent compound, chiroptical spectroscopy remains a critical prospective tool for the stereochemical analysis of its potential chiral analogues.

Computational and Theoretical Investigations of 4 Bromo 1 Chloro 2 Cyclopropoxybenzene

Electronic Structure and Bonding Analysis

The electronic character of 4-bromo-1-chloro-2-cyclopropoxybenzene is fundamentally governed by the cumulative effects of its substituents on the aromatic ring. Both bromine and chlorine are ortho, para-directing deactivators, withdrawing electron density through induction while donating through resonance. The cyclopropoxy group, in contrast, is an activating group, donating electron density to the ring.

To quantitatively understand these electronic effects, quantum chemical calculations are indispensable. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) would be a suitable starting point for geometry optimization and electronic property calculations. semanticscholar.org For higher accuracy, especially concerning non-covalent interactions, more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. researchgate.net

These calculations would yield key energetic and structural data. A hypothetical table of computed properties is presented below to illustrate the expected outcomes.

Table 1: Hypothetical DFT (B3LYP/6-311++G(d,p)) Calculated Properties of this compound

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Analysis of the molecular orbitals would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the cyclopropoxy group, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO would likely have significant contributions from the carbon atoms attached to the halogens and within the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

A Natural Bond Orbital (NBO) analysis would provide a detailed picture of charge distribution, quantifying the partial atomic charges on each atom. researchgate.net This would confirm the electron-withdrawing nature of the halogens, resulting in positive partial charges on the adjacent carbon atoms, and the electron-donating nature of the cyclopropoxy group.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopropoxy group introduces conformational isomerism, which can be explored computationally to determine the most stable arrangements of the molecule.

Rotation around the C(aryl)-O bond of the cyclopropoxy group is not free and is subject to steric and electronic effects. A potential energy surface scan, performed by systematically rotating the dihedral angle of the C-O-C-C backbone of the cyclopropoxy group, would reveal the energy barriers between different conformations. It is anticipated that the most stable conformer will have the cyclopropyl (B3062369) ring oriented to minimize steric hindrance with the adjacent chloro substituent. The rotational barrier is a measure of the energy required to move between these stable conformations. nih.gov

Table 2: Hypothetical Calculated Rotational Barriers for the Cyclopropoxy Group

| Conformer Transition | Rotational Barrier (kcal/mol) |

| Global Minimum to Transition State 1 | Value |

| Global Minimum to Transition State 2 | Value |

Non-covalent interactions, though weak, can play a significant role in determining molecular conformation and crystal packing. In this compound, potential intramolecular interactions could exist between the halogen atoms (bromine and chlorine) and the electron-rich "banana bonds" of the cyclopropane (B1198618) ring. researchgate.net These interactions, often termed halogen bonds, are electrostatically driven. rsc.org Computational methods that properly account for dispersion forces, such as DFT-D3, would be necessary to accurately model these subtle interactions. researchgate.net The presence of such interactions could influence the preferred orientation of the cyclopropoxy group relative to the benzene ring.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. For this compound, several types of reactions could be investigated.

For instance, the mechanism of electrophilic aromatic substitution could be modeled. The calculations would likely confirm that substitution is favored at the positions ortho and para to the activating cyclopropoxy group, and the relative activation energies for attack at different positions could be quantified.

Furthermore, reactions involving the cleavage of the cyclopropyl ring or nucleophilic substitution of the halogens could be explored. Computational modeling would provide the activation barriers for these potential reactions, offering insights into the conditions required for them to occur. rsc.org By identifying the lowest energy pathways, computational chemistry can predict the most likely products of a given reaction, guiding experimental efforts.

Transition State Characterization for Key Transformations

The reactivity of this compound is largely dictated by the nature of its substituents and their positions on the aromatic ring. Key transformations would likely involve nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. Computational chemistry provides indispensable tools for elucidating the mechanisms of these reactions by characterizing the transition states involved.

For a potential SNAr reaction, where a nucleophile displaces either the bromine or chlorine atom, computational methods like DFT can be used to map the potential energy surface. This involves calculating the energies of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products. The transition state is a critical point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry and energy determine the reaction rate. For dihalobenzenes, studies have shown that the reaction can proceed through a concerted mechanism (cSNAr) where bond formation and breakage occur in a single step, for which a single transition state is located. nih.govnih.gov

The activation energy (ΔG‡) for the displacement of either halogen can be calculated, providing insight into which leaving group is more labile. An illustrative computational study of a nucleophilic attack by a generic nucleophile (Nu-) on this compound would involve locating the transition states for attack at the carbon bearing the bromine and the carbon bearing the chlorine.

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Aromatic Substitution

| Leaving Group | Computational Method | Basis Set | Calculated ΔG‡ (kcal/mol) |

| Bromine | B3LYP | 6-311+G(d,p) | 25.8 |

| Chlorine | B3LYP | 6-311+G(d,p) | 28.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from transition state calculations.

Computational Prediction of Regioselectivity and Stereoselectivity

Regioselectivity: In reactions such as electrophilic aromatic substitution (e.g., nitration, acylation), the existing substituents on the benzene ring direct the incoming electrophile to a specific position. The bromo, chloro, and cyclopropoxy groups have different directing effects. While halogens are deactivating but ortho-, para-directing, the cyclopropoxy group is an activating ortho-, para-director. Computational models can predict the most likely site of substitution by calculating the activation energies for the attack at each possible position on the ring. The position with the lowest activation energy barrier is the kinetically favored product. semanticscholar.orgrsc.org Machine learning models trained on large datasets of electrophilic aromatic substitution reactions are also emerging as powerful predictive tools. rsc.org

Stereoselectivity: While this compound itself is achiral, reactions involving this molecule could introduce chirality, leading to stereoisomeric products. For instance, in asymmetric catalysis, if a chiral catalyst is used in a cross-coupling reaction, one enantiomer may be formed in excess. Computational methods, particularly DFT, can be employed to model the transition states of the stereodetermining step. researchgate.net By comparing the energies of the transition states leading to the different stereoisomers, the enantiomeric excess (e.e.) can be predicted. The energy difference between the diastereomeric transition states (ΔΔG‡) is directly related to the ratio of the products. nih.gov Machine learning approaches are also being developed to predict the stereoselectivity of chemical reactions. arxiv.org

Table 2: Illustrative Calculated Energy Differences for Stereoselective Transformation

| Transition State | Computational Method | Basis Set | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS-(R) | M06-2X | def2-TZVP | 0.0 | 95 |

| TS-(S) | M06-2X | def2-TZVP | 1.8 | 5 |

Note: This data is illustrative for a hypothetical stereoselective reaction involving the title compound and is based on common computational practices.

Prediction of Spectroscopic Properties

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Ab initio and DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For halogenated benzenes, it is known that heavy atoms like bromine and iodine can have significant effects on the chemical shifts of the carbon atoms to which they are attached, which computational methods can account for. modgraph.co.uk

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 128.5 |

| C2 | 149.3 |

| C3 | 116.8 |

| C4 | 115.2 |

| C5 | 133.1 |

| C6 | 118.9 |

| C7 (CH) | 55.4 |

| C8 (CH₂) | 7.1 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar substituted benzenes.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are used to identify functional groups and determine the molecular structure by probing the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. youtube.comuprm.edu These calculations provide a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman spectra. The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For complex molecules, theoretical calculations are often essential for the correct assignment of the observed vibrational bands. Vibrational analyses of cyclopropyl derivatives have been computationally studied to understand their characteristic frequencies. irb.hr

Table 4: Illustrative Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3100-3000 | Medium | Strong | Aromatic C-H stretch |

| 1580-1450 | Strong | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Medium | Aryl-O stretch |

| 1050-1000 | Medium | Weak | Cyclopropyl ring breathing |

| 850-750 | Strong | Medium | C-H out-of-plane bend |

| 700-600 | Medium | Strong | C-Cl stretch |

| 600-500 | Medium | Strong | C-Br stretch |

Note: This data is illustrative and represents typical frequency ranges for the assigned vibrational modes.

UV-Vis Absorption Spectra Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. youtube.com These calculations yield the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The excitation energy corresponds to the wavelength of maximum absorption (λ_max), and the oscillator strength is related to the intensity of the absorption band. For substituted benzenes, the positions of the absorption bands are sensitive to the nature and position of the substituents. nih.gov

Table 5: Illustrative Predicted UV-Vis Absorption Maxima

| Transition | Excitation Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 285 | 0.08 |

| S₀ → S₂ | 240 | 0.15 |

| S₀ → S₃ | 210 | 0.45 |

Note: The data in this table is hypothetical and illustrates the type of output from TD-DFT calculations for a substituted benzene.

Advanced Applications and Derivatization in Chemical Sciences

Role as a Versatile Building Block in Organic Synthesis

4-Bromo-1-chloro-2-cyclopropoxybenzene is a polysubstituted aromatic compound that holds potential as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a bromine atom, a chlorine atom, and a cyclopropoxy group. Each of these groups offers a handle for further chemical transformations, allowing for the regioselective introduction of new functionalities and the construction of more complex molecular frameworks. The compound is available from various chemical suppliers, indicating its use in research and development.

Synthesis of Complex Molecular Architectures

While specific examples of complex molecules synthesized from this compound are not extensively documented in peer-reviewed literature, its structure is well-suited for such applications. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for sequential couplings. This differential reactivity is a powerful tool for the controlled, stepwise assembly of intricate molecular architectures.

Potential synthetic applications could include its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals where a substituted phenyl ether moiety is required. The cyclopropoxy group, while generally stable, can also influence the electronic properties and conformation of the final molecule.

Precursors for Advanced Organic Materials

The development of advanced organic materials often relies on the use of precisely functionalized aromatic building blocks. Although there is no specific research detailing the use of this compound as a precursor for such materials, its properties suggest potential in this area. The presence of halogens allows for its incorporation into polymers or other macromolecular structures through polymerization reactions that proceed via cross-coupling, such as Suzuki or Stille couplings. The cyclopropoxy group can impart unique properties to the resulting materials, such as altered solubility, thermal stability, or electronic characteristics.

Development of Novel Chemical Reactions and Methodologies Utilizing the Compound

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods.

Exploration of Functional Group Transformations

The exploration of functional group transformations on this compound could lead to novel synthetic pathways. Key areas of interest would include:

Selective Cross-Coupling Reactions: Developing conditions for the selective reaction at either the C-Br or C-Cl bond would be of significant interest. This would allow for the sequential introduction of different substituents.

Metal-Halogen Exchange: The bromo and chloro substituents can undergo metal-halogen exchange, typically with organolithium reagents, to form organometallic species. These can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Nucleophilic Aromatic Substitution: While aryl halides are generally unreactive towards nucleophilic aromatic substitution, reactions can be facilitated by the presence of activating groups or through the use of strong nucleophiles and harsh reaction conditions.

Ether Cleavage: The cyclopropoxy group can be cleaved under certain acidic or reductive conditions to yield a phenol (B47542). youtube.com This transformation would unmask a reactive hydroxyl group for further functionalization.

Catalyst Development for Reactions Involving Halogenated Ethers

The development of efficient catalysts for reactions involving halogenated ethers is an active area of research. While no catalysts have been specifically developed for this compound, it could serve as a model substrate for testing the efficacy of new catalytic systems. For example, developing palladium, nickel, or copper catalysts that can selectively activate the C-Br or C-Cl bond in the presence of the cyclopropoxy ether linkage would be a valuable contribution to synthetic methodology. nih.gov Such catalysts could find broader applications in the synthesis of other complex molecules containing similar functional group arrays.

Preparation and Study of Analogues and Derivatives

There is a lack of specific information in the scientific literature on the preparation and study of analogues and derivatives of this compound. However, the general synthetic routes to halogenated phenyl ethers would be applicable for the synthesis of its analogues. For example, starting from a differently substituted bromochlorophenol and reacting it with a cyclopropylating agent would yield a range of analogues. The study of these derivatives would be valuable for understanding structure-activity relationships in various applications.

Below is a table of related, but distinct, chemical compounds that share some structural similarities with this compound.

| Compound Name | CAS Number | Molecular Formula |

| 4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene | 1369951-49-4 | C10H10BrClO |

| 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene | 1369869-79-3 | C10H10BrClO |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | C15H14BrClO |

| 4-Bromo-1-chloro-2-propylbenzene | Not Available | C9H10BrCl |

| 4-Bromo-1-chloro-2-iodobenzene | 774608-49-0 | C6H3BrClI |

Compound Information Table

Modifications of the Cyclopropoxy Moiety

The cyclopropoxy group, while generally stable, can undergo specific chemical transformations. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions, a property that can be exploited for synthetic purposes.

Ring-Opening Reactions: Treatment of aryl cyclopropyl (B3062369) ethers with strong acids can lead to the cleavage of the cyclopropane ring. researchgate.netbeilstein-journals.orggoogle.comgoogle.com The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack, which can result in the formation of various rearranged products. The regioselectivity of the ring-opening is influenced by both steric and electronic factors within the molecule.

Furthermore, transition metal-catalyzed reactions can also induce the ring-opening of cyclopropyl groups. For instance, palladium-catalyzed reactions of aryl cyclopropyl ketones have been shown to yield α,β-unsaturated ketones. While this compound does not possess a ketone functionality, this reactivity highlights the potential for metal-mediated activation and transformation of the cyclopropyl ring.

It is important to note that many synthetic transformations can be carried out on the aromatic ring without affecting the integrity of the cyclopropoxy group, provided that harsh acidic or certain catalytic conditions are avoided. The stability of the cyclopropyl moiety under various cross-coupling and other functionalization conditions is a key advantage in its use as a structural motif in medicinal chemistry. chemicalbook.com

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI), heat | Halogenated and hydroxylated acyclic derivatives | researchgate.netbeilstein-journals.orggoogle.comgoogle.com |

| Palladium-Catalyzed Ring Opening | Pd(OAc)₂, phosphine (B1218219) ligand (by analogy to cyclopropyl ketones) | Unsaturated derivatives | rsc.org |

Variations in Halogen Substitution Patterns

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity, with the C-Br bond being generally more reactive towards oxidative addition to a palladium(0) catalyst. rsc.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the Suzuki-Miyaura coupling can be performed selectively at the C-Br position by careful choice of catalyst, ligand, and reaction conditions. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position, while leaving the chlorine atom intact for subsequent transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond allows for the selective amination at the 4-position. A variety of primary and secondary amines can be coupled to introduce nitrogen-containing functionalities. beilstein-journals.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl halide. This reaction can be selectively performed at the C-Br position of this compound to introduce alkynyl moieties. google.com

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | 4-Aryl-1-chloro-2-cyclopropoxybenzene | rsc.org |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | 4-(Dialkylamino)-1-chloro-2-cyclopropoxybenzene | beilstein-journals.orgnih.gov |

| Sonogashira | RC≡CH | PdCl₂(PPh₃)₂ / CuI | 4-(Alkynyl)-1-chloro-2-cyclopropoxybenzene | google.com |

Introduction of Additional Functional Groups

Beyond modification of the existing substituents, new functional groups can be introduced onto the aromatic ring of this compound through several synthetic strategies.

Electrophilic Aromatic Substitution: The existing substituents on the benzene ring will direct the position of incoming electrophiles. The cyclopropoxy group is an ortho-, para-directing activator, while the halogen atoms are ortho-, para-directing deactivators. The combined directing effects of these groups would need to be considered for any potential electrophilic aromatic substitution reaction. The positions ortho to the cyclopropoxy group are the most likely sites for substitution.

Directed Ortho-Lithiation: A more regioselective method for introducing functional groups is directed ortho-lithiation. The cyclopropoxy group can act as a directing group, facilitating the deprotonation of an adjacent ortho position by a strong base like n-butyllithium. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol.

Halogen-Metal Exchange: The bromine atom can be selectively replaced with a metal, such as lithium or magnesium, through halogen-metal exchange at low temperatures. This generates an organometallic intermediate that can react with various electrophiles to introduce new functional groups at the 4-position. This method offers an alternative to cross-coupling reactions for the functionalization of the C-Br bond.

| Reaction Type | Key Reagents | Position of Functionalization | Potential Functional Groups Introduced | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Ortho to cyclopropoxy group | -Br, -NO₂ | |

| Directed Ortho-Lithiation | n-BuLi, then Electrophile (e.g., CO₂, RCHO) | Ortho to cyclopropoxy group | -COOH, -CH(OH)R | |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl, then Electrophile | Position 4 (replacing Br) | -CHO, -B(OH)₂, -SnR₃ |

Q & A

Basic Research Questions

Q. How can the purity of 4-Bromo-1-chloro-2-cyclopropoxybenzene be reliably assessed during synthesis?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against a certified reference standard. Cross-validate with gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities. For non-volatile residues, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and quantify trace contaminants. Ensure solvent purity (e.g., deuterated chloroform for NMR) to avoid interference .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer: Follow strict personal protective equipment (PPE) guidelines: nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates. Store the compound in airtight containers at 0–6°C to prevent degradation. In case of skin contact, immediately wash with soap and water for 15 minutes, and consult safety data sheets (SDS) for spill management (e.g., absorb with vermiculite and dispose as halogenated waste) .

Q. What spectroscopic techniques are optimal for characterizing the cyclopropoxy substituent in this compound?

- Methodological Answer: ¹H NMR can identify the cyclopropane ring via characteristic splitting patterns (e.g., three protons as a multiplet at δ 0.5–1.5 ppm). Infrared (IR) spectroscopy detects the ether (C-O-C) stretch near 1100 cm⁻¹. For advanced confirmation, employ X-ray crystallography using SHELXL software to resolve the three-dimensional arrangement of the cyclopropoxy group and assess bond angles .

Advanced Research Questions

Q. How can conflicting crystallographic data on halogenated benzene derivatives be resolved during structure refinement?

- Methodological Answer: Address data contradictions by refining the model iteratively in SHELXL. Use the "TWIN" command for twinned crystals and validate with the R-factor and goodness-of-fit (GoF) metrics. Cross-check with density functional theory (DFT)-calculated bond lengths and angles to identify outliers. For ambiguous electron density, employ the SQUEEZE procedure to account for disordered solvent molecules .

Q. What synthetic strategies minimize unwanted dehalogenation during functionalization of the bromo-chloro aromatic core?

- Methodological Answer: Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under mild conditions (50–80°C) with aryl boronic acids. Avoid strong bases (e.g., NaH) that may induce β-hydride elimination. For electrophilic substitutions, employ directing groups (e.g., methoxy) to control regioselectivity and reduce side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .

Q. How can computational modeling predict the reactivity of the cyclopropoxy group in nucleophilic environments?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map the molecule’s electrostatic potential surface (EPS), identifying electron-deficient regions prone to nucleophilic attack. Simulate transition states for ring-opening reactions using Gaussian or ORCA software. Validate predictions experimentally via kinetic studies under varying pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。